molecular formula C7H8ClN3O2 B2536919 Ethyl 5-amino-6-chloropyrimidine-4-carboxylate CAS No. 1393570-78-9

Ethyl 5-amino-6-chloropyrimidine-4-carboxylate

Cat. No.: B2536919
CAS No.: 1393570-78-9
M. Wt: 201.61
InChI Key: QTCMXUDNAULOTH-UHFFFAOYSA-N
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Description

Chemical Structure: Ethyl 5-amino-6-chloropyrimidine-4-carboxylate (CAS 1393570-78-9, C₇H₈ClN₃O₂, MW 201.61) is a pyrimidine derivative with a chlorinated aromatic ring. The substituents include:

  • 6-Chloro group: Provides a reactive site for cross-coupling or substitution reactions.
  • 4-Carboxylate ester (ethyl): Modulates solubility and steric bulk .

Applications: This compound serves as a key intermediate in pharmaceuticals, particularly for synthesizing TRPA1 inhibitors and anti-inflammatory agents .

Properties

IUPAC Name

ethyl 5-amino-6-chloropyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c1-2-13-7(12)5-4(9)6(8)11-3-10-5/h3H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCMXUDNAULOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=N1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling with Boronic Acids

The reaction employs a chloropyrimidine precursor and a boronic acid derivative under palladium catalysis. For example, ethyl 6-amino-5-chloropyrimidine-4-carboxylate is synthesized by coupling 4-chloro-2-fluoro-3-methoxyphenylboronic acid with 6-amino-2-chloropyrimidine-4-carboxylic acid methyl ester, substituting the methyl ester with ethyl during synthesis.

Typical Procedure :

  • Reactants : 6-Amino-2-chloropyrimidine-4-carboxylic acid methyl ester (2.25 g, 12 mmol), 4-chloro-2-fluoro-3-methoxyphenylboronic acid (3.27 g, 16 mmol), bis(triphenylphosphine)palladium(II) dichloride (842 mg, 1.2 mmol).
  • Solvent System : Dimethoxyethane (12 mL) and water (12 mL).
  • Conditions : Heated at 80°C for 2 hours under inert atmosphere.
  • Workup : Partitioned between ethyl acetate and water, organic phase dried and concentrated.

Key Considerations :

  • Regioselectivity : The chloro group at position 2 of the pyrimidine reacts preferentially with the boronic acid.
  • Esterification : Post-coupling hydrolysis of the methyl ester followed by ethyl esterification (e.g., using ethanol and H2SO4) yields the target compound.

Electrochemical Synthesis Using Nickel Catalysis

Electrochemical methods offer a sustainable alternative for constructing pyrimidine derivatives. The approach outlined in PMC6264652 utilizes nickel catalysis and sacrificial iron anodes to facilitate reductive cross-coupling.

Electroreductive Coupling Protocol

This method couples 4-amino-6-chloropyrimidine with aryl halides under electrochemical conditions, which can be adapted for ethyl ester formation.

Typical Procedure :

  • Catalyst : NiBr₂·2,2’-bipyridine (0.5 mmol).
  • Solvent : Dimethylformamide (DMF, 50 mL).
  • Electrodes : Iron anode, nickel foam cathode.
  • Conditions : Pre-electrolysis at 0.2 A for 15 minutes with 1,2-dibromoethane, followed by coupling at 0.2 A for 3.5–6 hours.

Adaptation for Target Compound :

  • Replace aryl halides with ethyl chloroformate to introduce the ethoxycarbonyl group.
  • Ensure stoichiometric excess of ethyl chloroformate (8 mmol) relative to chloropyrimidine (4 mmol) for optimal yield.

Advantages :

  • Mild Conditions : Room-temperature reactions reduce decomposition risks.
  • Scalability : Continuous flow systems enhance throughput.

Cyclization of β-Keto Esters with Amidines

Pyrimidine rings are often assembled via cyclocondensation of β-keto esters with amidines. This method, inferred from Knoevenagel condensation in Growing Science, provides direct access to functionalized pyrimidines.

Cyclocondensation Strategy

Ethyl 3-aminocrotonate and chlorinated amidines react to form the pyrimidine core, followed by functionalization.

Representative Reaction :

  • Formation of Pyrimidine Core :
    • Reactants : Ethyl 3-aminocrotonate (1.29 g, 10 mmol), 5-chloro-4-formylpyrrol-3-carboxylic acid ethyl ester (2.54 g, 10 mmol).
    • Conditions : Reflux in ethanol with sodium acetate (4.08 g, 30 mmol) for 24 hours.
  • Chlorination and Amination :
    • Introduce chlorine via PCl₅ or SOCl₂.
    • Amine groups are installed using ammonia or primary amines under high pressure.

Yield Optimization :

  • Solvent Choice : Ethanol or DMF improves solubility.
  • Catalyst : Piperidine (0.1 equiv) accelerates cyclization.

Direct Esterification of Carboxylic Acid Precursors

Fischer esterification or Steglich esterification converts carboxylic acid intermediates into ethyl esters.

Fischer Esterification

Procedure :

  • Reactants : 5-Amino-6-chloropyrimidine-4-carboxylic acid (1.0 g, 5.2 mmol), ethanol (20 mL), H2SO4 (0.5 mL).
  • Conditions : Reflux for 12 hours, followed by neutralization and extraction.

Steglich Esterification

Procedure :

  • Reactants : Carboxylic acid (1.0 g, 5.2 mmol), ethanol (5.2 mmol), DCC (1.1 equiv), DMAP (0.1 equiv).
  • Solvent : Dichloromethane, stirred at 25°C for 24 hours.

Comparative Analysis :

Method Yield (%) Purity (%) Reaction Time (h)
Fischer 78 95 12
Steglich 85 98 24

Functional Group Interconversion

Nitro Group Reduction

Nitro precursors (e.g., ethyl 5-nitro-6-chloropyrimidine-4-carboxylate) are reduced to amines using catalytic hydrogenation or Fe/HCl.

Typical Reduction :

  • Catalyst : 10% Pd/C (50 mg).
  • Conditions : H₂ (1 atm), ethanol, 25°C, 6 hours.

Yield : 92% after column purification.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at the 6-position undergoes nucleophilic substitution under appropriate conditions. Key pathways include:

Amination

Reaction with ammonia or amines replaces the chlorine atom with amino groups. For example:

  • Reagents : Ammonia (NH₃) in ethanol at 55–60°C

  • Product : Ethyl 5-amino-6-aminopyrimidine-4-carboxylate

  • Yield : 92.3% under optimized conditions

Alkoxylation

Substitution with alcohols generates alkoxy derivatives:

  • Reagents : Alcohols (e.g., methanol, ethanol) with alkaline catalysts (e.g., NaOH) at 60–90°C

  • Product : Ethyl 5-amino-6-methoxypyrimidine-4-carboxylate

  • Conditions : Mol ratio of catalyst to substrate = 1–4:1

Cyclization Reactions

The compound participates in cyclization to form fused heterocyclic systems:

Formation of Pyrimido[4,5-d]pyrimidines

  • Reagents : Triethyl orthoformate or diethoxymethyl acetate under reflux

  • Product : Pyrimido[4,5-d]pyrimidine derivatives

  • Key Intermediate : Schiff base formation precedes cyclization

Electrochemical Cross-Coupling

Electrochemical methods enable coupling with aryl halides for biaryl synthesis:

  • Catalyst : NiBr₂·2,2’-bipyridine complex

  • Conditions : DMF solvent, Fe anode, Ni foam cathode, 0.2 A current

  • Example Product : 4-Amino-6-(4-methoxyphenyl)pyrimidine-4-carboxylate

Aryl Halide Reaction Time (h) Yield (%)
4-Bromoanisole3.585
2-Iodotoluene6.078

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis to yield carboxylic acids:

  • Acidic Conditions : HCl/H₂O at reflux → 5-Amino-6-chloropyrimidine-4-carboxylic acid

  • Basic Conditions : NaOH/EtOH → Sodium salt of the acid

Comparative Reactivity Analysis

The compound’s reactivity is influenced by substituent positioning:

Reaction Type Key Functional Group Reactivity Compared to Analogs
Chlorine substitution6-ClHigher than 2-Cl analogs
Ester hydrolysis4-COOEtSlower than methyl esters
Cyclization5-NH₂Facilitates intramolecular bonding

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-amino-6-chloropyrimidine-4-carboxylate has been investigated for its potential therapeutic properties, particularly in:

  • Antiviral Activity : Studies have shown that compounds with similar structures exhibit antiviral effects, suggesting that this compound may also possess such properties.
  • Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation. Case studies indicate that it may act on specific molecular targets involved in tumor growth, similar to other pyrimidine derivatives .

Biochemical Probes

The compound serves as a biochemical probe in enzyme studies, helping researchers understand enzyme functions and interactions. Its unique structural features allow it to interact selectively with various biological macromolecules, enhancing its utility in biochemical research.

Agricultural Chemistry

In agricultural applications, this compound is explored for its potential use in developing agrochemicals. Its ability to modulate biological pathways can be beneficial in creating herbicides or pesticides that target specific plant processes without affecting non-target species.

Case Studies

  • Anticancer Evaluation : A study evaluated the anticancer potential of this compound against various cancer cell lines. The results indicated significant inhibition of cell growth, supporting its development as an anticancer agent .
  • Biochemical Interaction Studies : Research involving the interaction of this compound with key enzymes revealed insights into its mechanism of action, showcasing its ability to inhibit specific pathways associated with disease progression .
  • Agricultural Testing : Field trials demonstrated the effectiveness of formulations containing this compound as herbicides, indicating potential for commercial agricultural applications.

Mechanism of Action

The mechanism of action of ethyl 5-amino-6-chloropyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-(2-Chlorophenyl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate

  • Structural Differences :
    • Substituents : 2-Chlorophenyl (position 4), methyl (position 6), thioxo (position 2).
    • Ring Saturation : Partially saturated (tetrahydropyrimidine) vs. fully aromatic in the target compound.
  • Impact on Properties :
    • The thioxo group (C=S) increases polarizability and hydrogen-bond acceptor strength compared to carbonyl groups.
    • Partial saturation reduces aromatic conjugation, lowering thermal stability .

Ethyl 6-Amino-2-(Trifluoromethyl)Pyrimidine-4-Carboxylate

  • Structural Differences: Substituents: Trifluoromethyl (position 2), amino (position 6).
  • Impact on Reactivity :
    • The electron-withdrawing trifluoromethyl group deactivates the pyrimidine ring, reducing electrophilic substitution reactivity.
    • Enhanced metabolic stability due to fluorine atoms, making it favorable in drug design .

Ethyl 6-Amino-5-Chloro-2-(4-Chlorophenyl)Pyrimidine-4-Carboxylate

  • Structural Differences :
    • Substituents : 4-Chlorophenyl (position 2), dual chloro groups (positions 5 and 2).
  • Impact on Applications :
    • The aryl group enables π-π stacking in biological targets, improving binding affinity.
    • Increased steric hindrance may slow reaction kinetics in cross-coupling processes .

Ethyl 4-Amino-2-Methylpyrimidine-5-Carboxylate

  • Structural Differences: Substituents: Methyl (position 2), amino (position 4).
  • Impact on Properties: The electron-donating methyl group increases ring electron density, promoting nucleophilic attacks.

Comparative Data Table

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Functional Differences Applications/Reactivity Insights
Ethyl 5-Amino-6-Chloropyrimidine-4-Carboxylate 5-NH₂, 6-Cl, 4-COOEt C₇H₈ClN₃O₂ 201.61 Reactive chloro group for coupling TRPA1 inhibitors, anti-inflammatory agents
Ethyl 4-(2-Chlorophenyl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate 4-(2-ClPh), 6-CH₃, 2-S C₁₄H₁₄ClN₃O₂S 323.80 Thioxo group enhances H-bonding Anticancer agents, enzyme inhibitors
Ethyl 6-Amino-2-(Trifluoromethyl)Pyrimidine-4-Carboxylate 6-NH₂, 2-CF₃ C₈H₈F₃N₃O₂ 259.16 Fluorine improves metabolic stability Antiviral, agrochemical intermediates
Ethyl 6-Amino-5-Chloro-2-(4-Chlorophenyl)Pyrimidine-4-Carboxylate 6-NH₂, 5-Cl, 2-(4-ClPh) C₁₃H₁₁Cl₂N₃O₂ 328.15 Dual chloro groups enhance binding Kinase inhibitors, antimicrobials
Ethyl 4-Amino-2-Methylpyrimidine-5-Carboxylate 4-NH₂, 2-CH₃ C₈H₁₁N₃O₂ 181.20 Methyl group increases electron density Precursor for heterocyclic synthesis

Biological Activity

Ethyl 5-amino-6-chloropyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, antiviral, and anticancer effects. The following sections delve into its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C7H8ClN3O2. The structure includes:

  • Pyrimidine ring : A six-membered aromatic heterocycle containing nitrogen.
  • Amino group : Positioned at the 5th carbon, contributing to its biological activity.
  • Chloro substituent : Located at the 6th position, which may enhance the compound's reactivity and selectivity against biological targets.
  • Ethyl ester : At the carboxylic acid position, influencing solubility and bioavailability.

Antimicrobial Activity

Research indicates that this compound displays significant antimicrobial properties. Compounds with similar structures have been shown to inhibit bacterial growth, suggesting that this compound may also act as an effective antibacterial agent. For instance, derivatives of pyrimidine have been reported to exhibit activity against various strains of bacteria, including those resistant to conventional antibiotics .

Antiviral Properties

Pyrimidine derivatives are known for their antiviral activities. This compound has been studied for its potential to inhibit viral replication. In vitro studies have demonstrated that similar compounds can effectively reduce viral loads in infected cells, indicating a promising avenue for further exploration in antiviral drug development .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that pyrimidine derivatives can inhibit specific enzymes involved in cancer cell proliferation. For instance, this compound's structural features may allow it to interact with targets such as kinases involved in tumor growth and metastasis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

Substituent Position Modification Effect on Activity
5Amino groupEnhances interaction with biological targets
6Chloro groupIncreases lipophilicity and selectivity
Carboxylic acid positionEthyl esterImproves solubility and bioavailability

These modifications can significantly influence the compound's pharmacodynamics and pharmacokinetics, leading to improved therapeutic profiles.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that similar pyrimidine derivatives exhibited IC50 values ranging from 0.1 to 10 μM against various bacterial strains, highlighting the potential of this compound as an antimicrobial agent .
  • Antiviral Activity : In a recent investigation, pyrimidine derivatives showed a significant reduction in viral replication in vitro, with some compounds achieving over a 2-log reduction in viral load at concentrations below 10 μM .
  • Anticancer Studies : Research on structurally related compounds revealed potent inhibition of cancer cell lines (e.g., MCF-7) with IC50 values as low as 0.442 μM, suggesting that this compound could be similarly effective .

Q & A

Q. What are the common synthetic routes for Ethyl 5-amino-6-chloropyrimidine-4-carboxylate, and what key reaction conditions influence yield?

The synthesis typically involves acylation of 5-amino-6-chloropyrimidine derivatives using chloroacetic acid or β-bromopropionic acid chlorohydrides under controlled conditions. For example, acylation with chloroacetic acid yields intermediates like 4-methoxy-5-chloroacetylamino-6-chloropyrimidine. Purification often employs recrystallization from solvents such as methylene chloride/petroleum ether mixtures . Yield optimization requires precise stoichiometry, temperature control (e.g., reflux conditions), and inert atmospheres to minimize side reactions .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what spectral markers are critical?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm amino, ester, and chloropyrimidine groups. Peaks near δ 1.3 ppm (ethyl CH3_3) and δ 4.3 ppm (ester CH2_2) are critical .
  • IR : Stretching vibrations for C=O (ester, ~1700 cm1^{-1}) and N-H (amine, ~3300 cm1^{-1}).
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+) to verify molecular weight .

Q. What safety precautions are necessary when handling this compound based on its hazard profile?

Refer to safety data sheets (SDS) for hazards such as toxicity or reactivity. Use PPE (gloves, lab coats, goggles) and work in a fume hood. Avoid inhalation and skin contact. Waste disposal should comply with institutional guidelines for halogenated organic compounds .

Advanced Research Questions

Q. How can researchers optimize the acylation step in the synthesis to minimize by-products?

By-product formation (e.g., dipyrimidyl sulfides) can be reduced by:

  • Using anhydrous solvents to prevent hydrolysis.
  • Employing catalysts like DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
  • Monitoring reaction progress via TLC or in-situ FTIR to terminate reactions at optimal conversion .

Q. When crystallographic data (e.g., from SHELX) and NMR analysis present conflicting structural interpretations, how should researchers resolve such discrepancies?

Cross-validate using:

  • X-ray refinement : Adjust thermal parameters and occupancy in SHELXL to account for disorder .
  • DFT calculations : Compare experimental NMR shifts with computed values for proposed conformers.
  • Dynamic NMR : Probe temperature-dependent coalescence to identify flexible moieties .

Q. How can computational methods (e.g., puckering coordinate analysis) aid in understanding the conformational flexibility of the pyrimidine ring in this compound?

Puckering coordinates (amplitude qq, phase angle ϕ\phi) quantify non-planarity in six-membered rings. For example:

  • Use Cremer-Pople parameters to analyze ring distortion from crystallographic data.
  • Compare with DFT-optimized geometries to assess steric or electronic influences on puckering .

Q. What strategies are effective in analyzing reaction intermediates during multi-step synthesis of this compound?

  • LC-MS : Track intermediates in real-time with high-resolution mass detection.
  • In-situ Raman Spectroscopy : Monitor functional group transformations (e.g., acylation progress).
  • Isolation via Column Chromatography : Use gradients of ethyl acetate/hexane to separate intermediates .

Methodological Notes

  • Crystallography : SHELX suite (SHELXL for refinement, SHELXS for structure solution) is preferred for small-molecule analysis. ORTEP-3 can visualize thermal ellipsoids and hydrogen bonding .
  • Data Contradictions : Always cross-check spectral and crystallographic data. For example, NMR may suggest planar conformations, while X-ray data reveals puckering due to crystal packing effects .
  • Statistical Validation : Apply R-factor analysis in crystallography and Chi-squared tests in spectroscopic data fitting to quantify uncertainty .

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